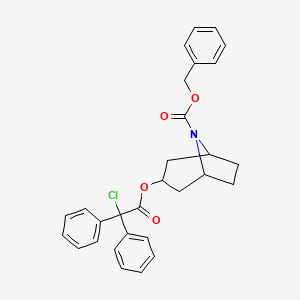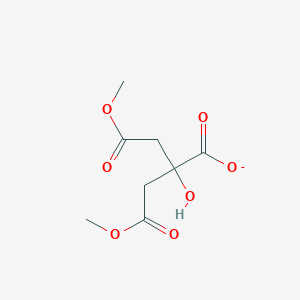
1,5-Dimethyl Citrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,5-Dimethyl Citrate is a chemical compound that belongs to the class of citric acid esters . It is commonly used as a plasticizer in the production of biodegradable polymers . It acts as a plasticizer by reducing the intermolecular forces between the polymer chains . It is also researched as a potential flavoring agent to enhance the taste and aroma of food products .
Molecular Structure Analysis
The molecular formula of this compound is C8H12O7 . It has a molecular weight of 220.177 Da . The exact mass is 220.05800 .Physical And Chemical Properties Analysis
This compound has a melting point of 123-125ºC . Other physical and chemical properties such as density, boiling point, and flash point are not provided in the search results.Applications De Recherche Scientifique
Synthesis and Characterization in Tin(II) and Tin(IV) Citrates : 1,5-Dimethyl Citrate has been used in the synthesis and characterization of tin(II) citrates. These citrates, including this compound, were synthesized and characterized using spectroscopic methods, and their crystal structures were determined (Deacon et al., 1997).
Study on Citrate Synthase from Escherichia coli : Research has been conducted on the quaternary structure of citrate synthase from Escherichia coli, which is relevant to understanding the role of citrate and its derivatives in biological systems (Tong & Duckworth, 1975).
Citrate Synthase in Bacteria : The purification and characterization of citrate synthase from a Gram-positive bacterium, Bacillus megaterium, involves understanding the interaction of citrates like this compound with enzymes in bacterial systems (Robinson, Danson & Weitzman, 1983).
Monoamine Oxidase Inhibitors from Fruits : this compound has been identified as a monoamine oxidase inhibitor in the fruits of Opuntia ficus-indica var. saboten, indicating its potential pharmacological applications (Han et al., 2001).
Spectroscopic Study of Binding with Dimethyltin(IV) : A study conducted on the interaction of dimethyltin(IV) cation with citrate ligand has implications for understanding how this compound and similar compounds bind to metal ions in various chemical contexts (Cardiano et al., 2006).
Proton NMR Study of Seminal Plasma Metabolites : Research involving nuclear magnetic resonance (NMR) spectroscopy on seminal plasma metabolites, including citrate, provides insights into how this compound and related compounds interact in biological systems (Sharma et al., 2001).
Propriétés
IUPAC Name |
2-hydroxy-4-methoxy-2-(2-methoxy-2-oxoethyl)-4-oxobutanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O7/c1-14-5(9)3-8(13,7(11)12)4-6(10)15-2/h13H,3-4H2,1-2H3,(H,11,12)/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLYPVOJLUJUWKA-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(CC(=O)OC)(C(=O)[O-])O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11O7- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Benzyl N-[2-[4-[(4-fluorophenyl)methylcarbamoyl]-5-hydroxy-6-oxo-1-(trideuteriomethyl)pyrimidin-2-yl]propan-2-yl]carbamate](/img/structure/B1141187.png)
![Methyl 5-hydroxy-6-oxo-2-[2-(phenylmethoxycarbonylamino)propan-2-yl]-1-(trideuteriomethyl)pyrimidine-4-carboxylate](/img/structure/B1141188.png)

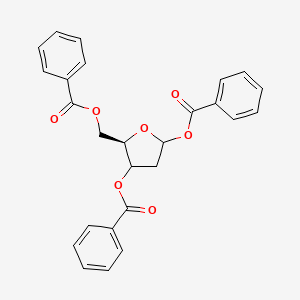
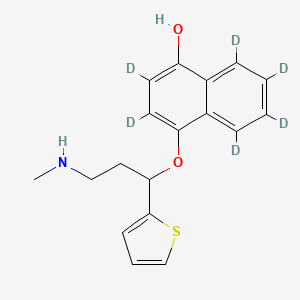
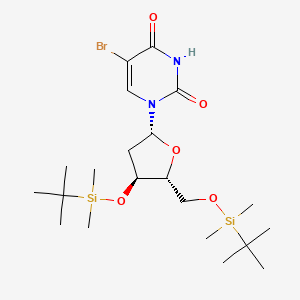
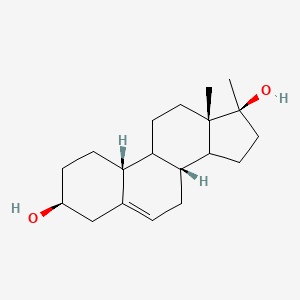
![(1R,9S,12S,13S,14S,17S,21R,23R,24R,25S,27R)-14-[Tert-butyl(dimethyl)silyl]oxy-12-[1-[(1R,3R,4R)-4-[tert-butyl(dimethyl)silyl]oxy-3-methoxycyclohexyl]prop-1-en-2-yl]-1-hydroxy-23,25-dimethoxy-13,19,21,27-tetramethyl-17-prop-2-enyl-11,28-dioxa-4-azatricyclo[22.3.1.04,9]octacos-18-ene-2,3,10,16-tetrone](/img/structure/B1141202.png)
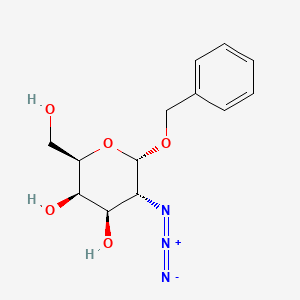
![N-Fmoc-O-[2-acetamido-2-deoxy-alpha-D-galactopyranosyl]-L-threonine Allyl Ester](/img/structure/B1141206.png)

![6-[2-(3-Fluoro-4-phenylphenyl)propanoyloxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B1141209.png)
